molecular formula C20H25N3O3 B6037236 N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide

Cat. No. B6037236
M. Wt: 355.4 g/mol
InChI Key: HEFNKNCRCKRKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide, commonly known as JNJ-54175446, is a novel chemical compound that has been developed for its potential therapeutic benefits in the treatment of various diseases.

Mechanism of Action

JNJ-54175446 exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is widely distributed in the central nervous system and peripheral tissues. The activation of sigma-1 receptors by JNJ-54175446 leads to the modulation of various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. The compound has also been shown to inhibit the activity of monoamine oxidase A (MAO-A), which is an enzyme that is involved in the metabolism of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
JNJ-54175446 has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection in animal models of Alzheimer's disease and Parkinson's disease. JNJ-54175446 has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. The compound has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which may contribute to its pharmacological effects.

Advantages and Limitations for Lab Experiments

JNJ-54175446 has several advantages for lab experiments. The compound has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. The compound is also highly selective for the sigma-1 receptor, which reduces the likelihood of off-target effects. However, JNJ-54175446 has some limitations for lab experiments. The compound has poor solubility in water, which may limit its use in certain experimental settings. The compound also has a short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for the study of JNJ-54175446. The compound has shown promising results in preclinical studies for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine the safety and efficacy of the compound in humans. The compound may also have potential therapeutic benefits in other diseases such as cancer and neuropathic pain. Future studies may also focus on the development of more potent and selective sigma-1 receptor agonists and antagonists for the treatment of various diseases.

Synthesis Methods

JNJ-54175446 was synthesized using a multi-step process that involved the reaction of 2-(3-hydroxy-1-piperidinyl) pyridine with 3-phenoxypropanoyl chloride. The resulting intermediate was further reacted with N-methylpiperazine to obtain the final product. The purity and identity of the compound were confirmed using various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

JNJ-54175446 has been extensively studied for its potential therapeutic benefits in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have a high affinity for the sigma-1 receptor, which is known to play a crucial role in the regulation of various cellular processes such as calcium signaling, protein folding, and apoptosis. The activation of sigma-1 receptors by JNJ-54175446 has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection in preclinical studies.

properties

IUPAC Name

N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-3-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c24-17-7-5-12-23(15-17)20-16(6-4-11-21-20)14-22-19(25)10-13-26-18-8-2-1-3-9-18/h1-4,6,8-9,11,17,24H,5,7,10,12-15H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFNKNCRCKRKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)CNC(=O)CCOC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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